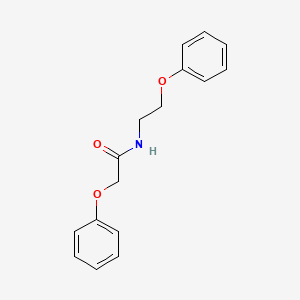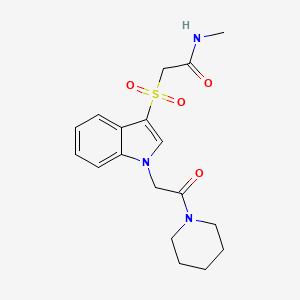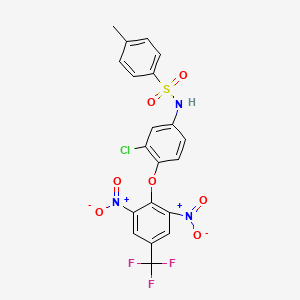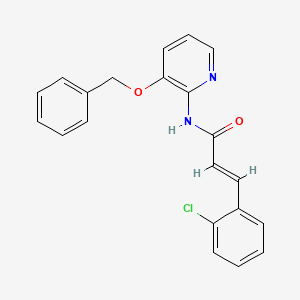
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone” is a complex organic compound that contains an indole nucleus and a pyrrolidine ring . The indole nucleus is a bioactive aromatic compound that binds with high affinity to multiple receptors, making it useful in developing new derivatives . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves C–H activation and aza-Michael addition, resulting in the formation of one C–C bond and one C–N bond . Other methods involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring and an indole nucleus . The indole nucleus is aromatic due to its 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound may include electrophilic substitution on the indole due to excessive π-electrons delocalization . In the mass spectra of similar compounds, the formation of certain ions due to N–C or C–C bond cleavage is observed .Physical and Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Enantioselective Synthesis and Biological Activity
The enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the importance of compounds with indole and pyrrolidine moieties in medicinal chemistry. These derivatives exhibit significant biological activities, and their synthesis via organocatalytic approaches highlights their potential in creating diverse and biologically active molecules (Xiao-Hua Chen et al., 2009).
Hydrogen-Bonding Patterns
Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, which share structural features with 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone, reveals intricate hydrogen-bonding patterns. These studies contribute to a deeper understanding of molecular interactions and are valuable for designing molecules with desired properties (James L. Balderson et al., 2007).
Catalysis and Synthesis of Heterocycles
The platinum-catalyzed synthesis of indolizines, pyrrolones, and indolizinones from pyridine propargylic alcohols and derivatives showcases the role of catalysts in generating structurally related compounds. This method underscores the potential of this compound derivatives in synthesizing complex heterocycles (Cameron R. Smith et al., 2007).
Multicomponent Reactions
The preparation of 3-cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives through multicomponent reactions highlights the versatility of compounds with indole and carbonyl functionalities. These reactions offer a pathway to synthesize complex molecules efficiently, which could have various applications, including in the development of new materials or drugs (Lijun Geng et al., 2013).
Antimicrobial Activity
The synthesis of novel 1H-indole derivatives and their evaluation for antimicrobial activity exemplify the potential therapeutic applications of compounds structurally related to this compound. Such studies are fundamental in the search for new antimicrobial agents (2020).
作用機序
Biochemical Pathways
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone affects various biochemical pathways. Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPFXRXKRQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)


![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)


![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)


![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
